molecular formula C9H8BrF3O2 B2406741 1-(2-Bromoethoxy)-4-(trifluoromethoxy)benzene CAS No. 102793-81-7

1-(2-Bromoethoxy)-4-(trifluoromethoxy)benzene

Cat. No.: B2406741
CAS No.: 102793-81-7
M. Wt: 285.06
InChI Key: QESONWISJWXHAA-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-4-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C9H8BrF3O2 and its molecular weight is 285.06. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications and Reactivity
The utility of 1-(2-Bromoethoxy)-4-(trifluoromethoxy)benzene and its related compounds in organic synthesis is significant. For example, Schlosser and Castagnetti (2001) explored the arynes route to derive 1- and 2-(trifluoromethoxy)naphthalenes from related bromo-(trifluoromethoxy)benzenes through a series of reactions involving lithiation and trapping with furan, followed by reductions and isomerizations. This method presents a novel pathway for accessing naphthalene derivatives, which are valuable in various chemical industries (Schlosser & Castagnetti, 2001).

Advancements in Trifluoromethoxylation
Research has also focused on developing new methods for introducing the trifluoromethoxy group into aromatic compounds, a challenging feat in organic synthesis due to the group's instability and reactivity. Duran-Camacho et al. (2021) reported an isolable pyridinium trifluoromethoxide salt as an effective source for SN2 reactions, forming trifluoromethyl ethers (Duran-Camacho et al., 2021). This discovery is pivotal for synthesizing compounds with trifluoromethoxy groups, which are prevalent in pharmaceuticals and agrochemicals due to their unique electronic properties.

Nucleophilic Displacement Reactions
Marrec et al. (2010) demonstrated a direct trifluoromethoxylation of aliphatic substrates, showcasing the nucleophilic displacement of the trifluoromethoxy group from an activated aromatic ring. This process allows for the formation of aliphatic trifluoromethyl ethers, expanding the toolbox for synthesizing organofluorine compounds, which are highly sought after in drug development and materials science (Marrec et al., 2010).

Halogenation and Derivatization
The reactivity of trifluoromethoxy and bis(trifluoromethoxy)benzenes towards halogenation has been studied by Herkes (1977), who found that controlled chlorination of trifluoromethoxybenzene yields mono-, di-, tri-, and tetrachloro derivatives without hydrolysis of the -OCF3 group. This indicates the stability and versatility of trifluoromethoxybenzenes as intermediates in organic synthesis (Herkes, 1977).

Properties

IUPAC Name

1-(2-bromoethoxy)-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O2/c10-5-6-14-7-1-3-8(4-2-7)15-9(11,12)13/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESONWISJWXHAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCBr)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102793-81-7
Record name 1-(2-bromoethoxy)-4-(trifluoromethoxy)benzene
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Synthesis routes and methods I

Procedure details

To a solution of 4-(trifluoromethoxy)phenol (1 g, 5.61 mmole) in CH3CN (20 mL) was added Cs2CO3 (3.66 g, 11.23 mmole) then 1,2-dibromoethane (2.42 mL, 28.1 mmole). The mixture was heated to reflux. After 3 days the mixture was cooled to RT, filtered through a pad of Celite washing with CH2Cl2, and concentrated. Flash column (Biotage-SNAP-50 g SiO2, 0-10% EtOAc/hexanes) gave the title compound (833 mg, 52%) as a clear liquid. 1H NMR (400 MHz, CDCl3): δ 7.15 (d, J=8.7 Hz, 2 H); 6.95-6.88 (m, 2 H); 4.29 (m, 2 H); 3.64 (t, J=6.29 Hz, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
3.66 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.42 mL
Type
reactant
Reaction Step Two
Yield
52%

Synthesis routes and methods II

Procedure details

4-(Trifluoromethoxy)phenol (15 g), 2-bromoethanol (7.76 g) and triphenylphosphine (22.1 g) were dissolved in tetrahydrofuran (250 ml). Diethyl azodicarboxylate (13.3 ml) was added dropwise to the stirred mixture and stirring was continued for 12 hours. The mixture was concentrated in vacuo to give a yellow oil. The oil was diluted with hexane to precipitate the triphenylphosphine oxide by-product which was removed by filtration. The filtrate was concentrated and purified on silica using 10% ether in hexane as eluant to give the product (18.35 g). 1H NMR (250 MHz, CDCl3) δ 3.63 (2H, t, J 6.1 Hz), 4.30 (2H, t, J 6.2 Hz), 6.84-6.95 (2H, m), 7.12-7.17 (2H, m).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
7.76 g
Type
reactant
Reaction Step One
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Diethyl azodicarboxylate
Quantity
13.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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